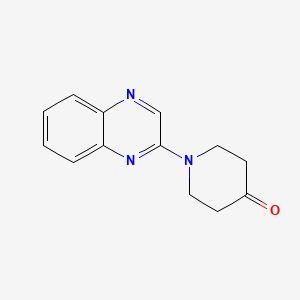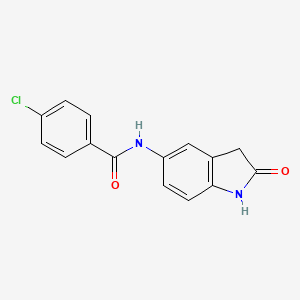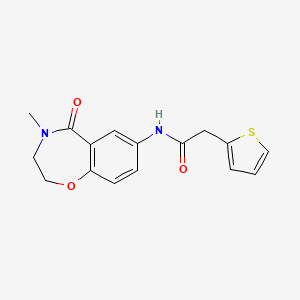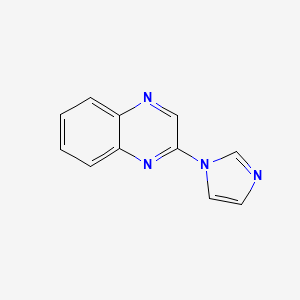
1-(quinoxalin-2-yl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(quinoxalin-2-yl)piperidin-4-one” is a compound that has been synthesized through a multi-step pathway starting from commercially available 2-nitroaniline . It is a new substituted pyrroloquinoxaline derivative .
Synthesis Analysis
The synthesis of “1-(quinoxalin-2-yl)piperidin-4-one” has been accomplished in eight steps, starting from the commercially available 2-nitroaniline . The synthesis involved the cyclization of different mannich bases with unsubstituted thiosemicarbazide followed by condensation with 2,3-dichloroquinoxaline to yield the desired derivative .Molecular Structure Analysis
The structure characterization of this new substituted pyrroloquinoxaline compound was achieved by using FT-IR, 1 H-NMR, 13 C-NMR, X-Ray and HRMS spectral analysis .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(quinoxalin-2-yl)piperidin-4-one, focusing on six unique fields:
Anti-Cancer Research
1-(quinoxalin-2-yl)piperidin-4-one has shown significant potential in anti-cancer research. Its derivatives have been studied for their cytotoxic effects against various cancer cell lines, including leukemia . These compounds can induce apoptosis and inhibit the proliferation of cancer cells, making them promising candidates for developing new anti-cancer drugs.
Anti-Microbial Applications
This compound has been explored for its anti-microbial properties. Research indicates that quinoxaline derivatives exhibit strong activity against a range of bacterial and fungal pathogens . These properties make them valuable in developing new antibiotics and antifungal agents, especially in the face of rising antibiotic resistance.
Anti-Inflammatory Agents
1-(quinoxalin-2-yl)piperidin-4-one derivatives have been investigated for their anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes them potential candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Neuroprotective Effects
Research has shown that quinoxaline derivatives can have neuroprotective effects, making them useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . These compounds can protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases.
Anti-Convulsant Properties
The anti-convulsant properties of 1-(quinoxalin-2-yl)piperidin-4-one have been studied, showing promise in the treatment of epilepsy . These compounds can modulate neurotransmitter activity and reduce the frequency and severity of seizures, offering a potential new avenue for anti-epileptic drug development.
Anti-Hypertensive Agents
Quinoxaline derivatives, including 1-(quinoxalin-2-yl)piperidin-4-one, have been researched for their potential as anti-hypertensive agents . These compounds can help lower blood pressure by modulating vascular resistance and improving endothelial function, which could be beneficial in managing hypertension and related cardiovascular conditions.
Direcciones Futuras
Quinoxaline derivatives have attracted a lot of attention due to their large-spread biological and pharmaceutical activities . They have been previously described as antipsychotic agents, antiviral agents, adenosine receptor modulators, antituberculosis agents, antiprotozoal agents, and anticancer agents . Therefore, the future directions of “1-(quinoxalin-2-yl)piperidin-4-one” could be in the development of new drugs with these activities.
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities, suggesting they may interact with multiple targets .
Mode of Action
Quinoxaline derivatives are known to undergo direct c3-functionalization via c–h bond activation, which could influence their interaction with biological targets .
Biochemical Pathways
Quinoxaline derivatives are known to exhibit a wide range of pharmacological properties, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been reported to exhibit diverse biological activities, suggesting they may induce a variety of molecular and cellular effects .
Propiedades
IUPAC Name |
1-quinoxalin-2-ylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-10-5-7-16(8-6-10)13-9-14-11-3-1-2-4-12(11)15-13/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHFUZLXKXIDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Quinoxalin-2-yl)piperidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B6493572.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-N-(4-fluorophenyl)piperidine-2-carboxamide](/img/structure/B6493576.png)
![N-(3-carbamoylthiophen-2-yl)-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-2-carboxamide](/img/structure/B6493578.png)
![2-[4-(2-methylpropyl)phenyl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B6493587.png)
![2-{[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6493593.png)
![4-(2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamido)benzamide](/img/structure/B6493598.png)

![2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6493611.png)
![N-(3,5-dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493639.png)
![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6493647.png)



